Ethyl 3-pyridylacetate and its derivatives have been the subject of various studies due to their potential therapeutic applications. These compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-neoplastic, and neuroprotective effects. The research into these compounds is driven by the need for novel treatments for various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.
Ethyl 3-pyridylacetate consists of a pyridine ring substituted at the 3-position with an acetate ethyl ester group. The molecular formula is C9H11NO2. The structure has been confirmed through spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] Computational methods, such as Density Functional Theory (DFT), have also been employed to study the electronic structure and molecular interactions of Ethyl 3-pyridylacetate. [, ]
EP has been shown to switch the mode of cell death from necrosis to apoptosis in A549 lung adenocarcinoma cells, which may contribute to its anti-inflammatory action and suppress tumor development6. Additionally, compounds like NSC 181928 have demonstrated anticancer activity by causing the accumulation of cells at mitosis, indicating potential use in cancer therapy8.
EP's anti-inflammatory properties have been demonstrated in various in vitro and in vivo model systems, including mesenteric ischemia and reperfusion, hemorrhagic shock, acute endotoxemia, and bacterial peritonitis. This positions EP as a potential treatment for conditions commonly encountered in critical care medicine7.
The neuroprotective effects of EP in Parkinson's disease models highlight its potential application in the treatment of neurodegenerative diseases4.
Compounds like Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate have been studied for their relaxant action through calcium channel blockade, which could have implications for treating respiratory conditions9.
Esters of 3-pyridylacetic acid have been prepared and tested for inhibitory activity toward enzymes involved in steroidogenesis, such as 17 alpha-hydroxylase/C17,20-lyase, suggesting potential applications in the treatment of hormone-dependent cancers10.
Ethyl pyruvate (EP), a related compound to ethyl 3-pyridylacetate, has been identified as having significant antineoplastic activities. It has been shown to induce apoptosis and cell-cycle arrest in G phase in hepatocellular carcinoma cells by downregulating the HMGB1-RAGE and AKT pathways, which are crucial in tumorigenesis. EP decreases the expression of HMGB1, RAGE, p-AKT, and MMP9 while increasing the Bax/Bcl-2 ratio, leading to reduced liver cancer growth1.
EP also exhibits anti-inflammatory effects by inhibiting ROS-dependent STAT signaling through its antioxidant activity. This inhibition prevents the translocation of STAT1 and STAT3 to the nucleus, consequently reducing the expression of iNOS and COX-2. EP suppresses transcripts of other STAT-responsive inflammatory genes such as IL-1beta, IL-6, TNF-alpha, and MCP-1, offering new therapeutic possibilities for inflammatory conditions3.
In models of Parkinson's disease, EP has been shown to have neuroprotective effects by preventing the selective death of dopaminergic neurons and restoring the phosphorylation of extracellular signal-regulated kinase. This suggests that EP could be beneficial in treating neurodegenerative diseases4.
Derivatives of ethyl 2-(2-pyridylacetate) have been synthesized and tested for their antimicrobial and antiviral activities. These compounds have shown efficacy against a variety of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans, as well as antiviral activity against HIV-15.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2